molecular formula C10H13NO B15350188 Benzene, 1,2,4,5-tetramethyl-3-nitroso- CAS No. 38899-21-7

Benzene, 1,2,4,5-tetramethyl-3-nitroso-

Cat. No.: B15350188
CAS No.: 38899-21-7
M. Wt: 163.22 g/mol
InChI Key: UDOPFAXNNPAWQS-UHFFFAOYSA-N
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Description

Nitrosodurene is a chemical compound known for its utility in various scientific research applications, particularly in the field of spin trapping. It is a derivative of durene (1,2,4,5-tetramethylbenzene) with a nitroso group (-NO) attached to the benzene ring. This compound is notable for its ability to trap free radicals, making it valuable in studying oxidative stress and other radical-related processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nitrosodurene can be synthesized through the nitrosation of durene. The reaction typically involves treating durene with nitrous acid (HNO2) or sodium nitrite (NaNO2) in the presence of an acid catalyst. The reaction conditions include maintaining a low temperature to prevent side reactions and ensure the formation of nitrosodurene.

Industrial Production Methods: On an industrial scale, the production of nitrosodurene involves similar nitrosation reactions but is carried out in large reactors with precise control over temperature, pressure, and reactant concentrations. The process is optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: Nitrosodurene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Nitrosodurene can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

  • Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: Substitution reactions often involve halogenation, where halogens like chlorine (Cl2) or bromine (Br2) are used in the presence of a catalyst.

Major Products Formed:

  • Oxidation: The major product of oxidation is typically a nitroso-oxide derivative.

  • Reduction: Reduction reactions yield amines or other reduced forms of nitrosodurene.

  • Substitution: Halogenation results in halogenated derivatives of nitrosodurene.

Scientific Research Applications

Nitrosodurene is extensively used in scientific research, particularly in the study of free radicals and oxidative stress. Its ability to trap free radicals makes it a valuable tool in understanding the mechanisms of various biological and chemical processes. It is used in:

  • Chemistry: Studying radical reactions and mechanisms.

  • Biology: Investigating oxidative stress in cells and tissues.

  • Medicine: Researching the role of free radicals in diseases such as cancer and neurodegenerative disorders.

  • Industry: Developing antioxidants and other protective agents.

Mechanism of Action

Nitrosodurene exerts its effects by trapping free radicals through a process known as spin trapping. The nitroso group in nitrosodurene reacts with free radicals to form stable nitroxide radicals, which can be detected and analyzed using techniques like electron spin resonance (ESR) spectroscopy. The molecular targets and pathways involved include various biological molecules and enzymes that generate or interact with free radicals.

Comparison with Similar Compounds

Nitrosodurene is compared with other spin traps like phenyl N-tert-butylnitrone (PBN) and 5,5-dimethyl-1-pyrroline N-oxide (DMPO). While these compounds also trap free radicals, nitrosodurene is unique in its stability and ability to form distinct spin adducts that can be easily identified by ESR spectroscopy. The list of similar compounds includes:

  • Phenyl N-tert-butylnitrone (PBN)

  • 5,5-Dimethyl-1-pyrroline N-oxide (DMPO)

  • N-tert-Butyl-α-phenylnitrone (PBN)

  • Methyl N-duryl nitrone

Properties

CAS No.

38899-21-7

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

1,2,4,5-tetramethyl-3-nitrosobenzene

InChI

InChI=1S/C10H13NO/c1-6-5-7(2)9(4)10(11-12)8(6)3/h5H,1-4H3

InChI Key

UDOPFAXNNPAWQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)N=O)C)C

Origin of Product

United States

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